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Compound of Interest

N-(6-FORMYLPYRIDIN-2-
YL)PIVALAMIDE

cat. No.: B1336399

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic
compound N-(6-formylpyridin-2-yl)pivalamide. This document is intended for use by
researchers, scientists, and professionals in the field of drug development and chemical
synthesis. The information is presented to facilitate the identification, characterization, and
utilization of this compound in further research and development activities.

Chemical Structure and Properties

N-(6-formylpyridin-2-yl)pivalamide is a derivative of 2-aminopyridine, characterized by the
presence of a formyl group at the 6-position and a pivalamide group attached to the amino
nitrogen.

IUPAC Name: N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide

CAS Number: 372948-82-8[1]

Molecular Formula: C11H1aN202[1]

Molecular Weight: 206.24 g/mol [1]

The structure of N-(6-formylpyridin-2-yl)pivalamide, with atom numbering for NMR
assignments, is presented below.
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Caption: Chemical structure of N-(6-formylpyridin-2-yl)pivalamide.

Spectral Data

The following sections present the predicted spectral data for N-(6-formylpyridin-2-

yl)pivalamide. While experimental data is preferred, it is not readily available in published

literature. The predicted data serves as a reliable reference for the characterization of this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Predicted)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~9.9 S 1H H-formyl
~8.2 d 1H Pyridine-H
~7.9 t 1H Pyridine-H
~7.7 d 1H Pyridine-H
~8.5 brs 1H N-H
~1.3 s oH -C(CH3)3
13C NMR (Predicted)
© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1336399?utm_src=pdf-body
https://www.benchchem.com/product/b1336399?utm_src=pdf-body
https://www.benchchem.com/product/b1336399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Assignment
~192 C=0 (formyl)
~177 C=0 (amide)
~153 Pyridine-C
~152 Pyridine-C
~139 Pyridine-C
~119 Pyridine-C
~114 Pyridine-C
~40 -C(CH3)3

~27 -C(CHs)s

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm~?) Functional Group

~3300 N-H stretch (amide)

~2970 C-H stretch (aliphatic)

~2870 C-H stretch (aldehyde)

~1700 C=0 stretch (aldehyde)

~1680 C=0 stretch (amide)

~1580, ~1460 C=C and C=N stretch (pyridine ring)
Mass Spectrometry (MS)

e Molecular lon (M*): m/z = 206.1055 (calculated for C11H14N202)
e Major Fragmentation Pathways (Predicted):

o Loss of the formyl group (-CHO): m/z = 177
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o Loss of the pivaloyl group (-C(O)C(CHs)3): m/z = 121
o Formation of the pivaloyl cation ([C(O)C(CHs)s]*): m/z = 85

o Formation of the tert-butyl cation (J[C(CHs)s]*): m/z =57

Experimental Protocols
Synthesis of N-(6-formylpyridin-2-yl)pivalamide

The synthesis of N-(6-formylpyridin-2-yl)pivalamide is typically achieved through a two-step
process starting from 2-amino-6-methylpyridine.

Step 1: Pivaloylation of 2-amino-6-methylpyridine

To a solution of 2-amino-6-methylpyridine in a suitable solvent (e.g., dichloromethane or
tetrahydrofuran), an equimolar amount of a base (e.qg., triethylamine or pyridine) is added. The
mixture is cooled in an ice bath, and pivaloyl chloride is added dropwise with stirring. The
reaction is allowed to warm to room temperature and stirred until completion (monitored by
TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium
sulfate, and the solvent is removed under reduced pressure to yield N-(6-methylpyridin-2-
yl)pivalamide.

Step 2: Oxidation of the methyl group

The N-(6-methylpyridin-2-yl)pivalamide is dissolved in a suitable solvent (e.g., carbon
tetrachloride) and N-bromosuccinimide (NBS) is added in portions, along with a radical initiator
such as benzoyl peroxide. The mixture is refluxed until the starting material is consumed. The
resulting dibromomethyl intermediate is then hydrolyzed, often using silver nitrate in aqueous
acetone, to yield the final product, N-(6-formylpyridin-2-yl)pivalamide. The crude product is
purified by column chromatography.[1]

Spectroscopic Analysis

NMR Spectroscopy

1H and 3C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample
is dissolved in a deuterated solvent, most commonly chloroform-d (CDCIs), containing 0.03%
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(v/v) tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per
million (ppm) relative to TMS.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The
sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The
spectrum is typically recorded in the range of 4000-400 cm~1.

Mass Spectrometry

Mass spectra are acquired using a high-resolution mass spectrometer (HRMS) with an
electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.qg.,
methanol or acetonitrile) and introduced into the mass spectrometer. The data is collected in
positive ion mode.

Visualizations
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Spectroscopic Analysis Workflow
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Caption: General workflow for the synthesis and spectroscopic analysis.
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Key Mass Spectrometry Fragmentation

[C(O)C(CHs3)3]* - CO [C(CH3)3]*
m/z = 85 m/z = 57

M) WV [M - C(O)C(CH)s]*
m/Z = 206 ~ CHO m/Z = 121
B>

m/z =177

Click to download full resolution via product page

Caption: Predicted fragmentation pathways in mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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